
3-Chloro-6,7-dihydroquinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,7-dihydroquinolin-8(5H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 3-position and a ketone group at the 8-position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydroquinolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic amine in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6,7-dihydroquinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6,7-dihydroquinolin-8(5H)-one depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chlorine atom and ketone group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroquinolin-8(5H)-one: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
3-Bromo-6,7-dihydroquinolin-8(5H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its properties.
3-Chloroquinolin-8(5H)-one: Lacks the dihydro component, which may affect its stability and reactivity.
Uniqueness
3-Chloro-6,7-dihydroquinolin-8(5H)-one is unique due to the presence of both the chlorine atom and the dihydro structure, which can influence its chemical behavior and biological activity.
Propiedades
Fórmula molecular |
C9H8ClNO |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
3-chloro-6,7-dihydro-5H-quinolin-8-one |
InChI |
InChI=1S/C9H8ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2 |
Clave InChI |
NSCNHFNLONVWPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)N=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



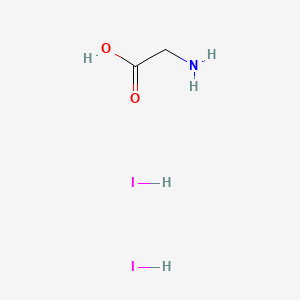

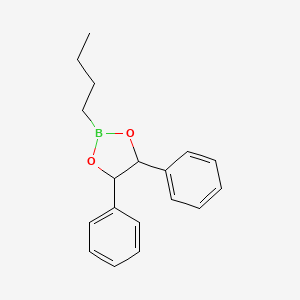
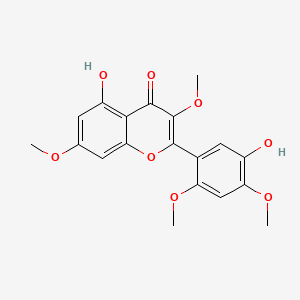
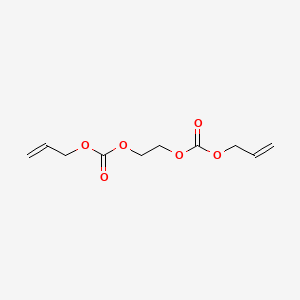
![N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14170675.png)
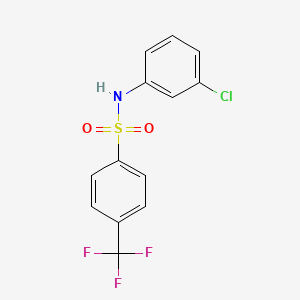
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)


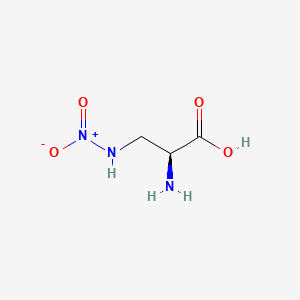
![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)

